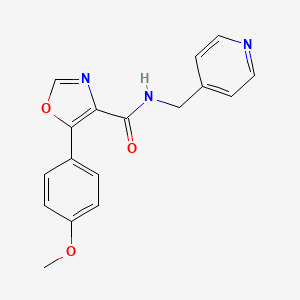

5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

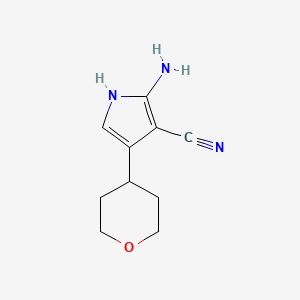

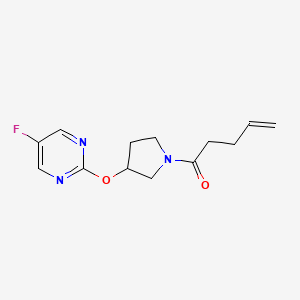

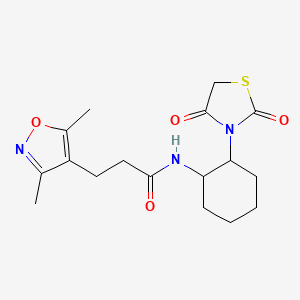

The compound “5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide” is a complex organic molecule. It contains a methoxyphenyl group, a pyridinylmethyl group, and an oxazole carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute to the aromaticity of the molecule, while the oxazole ring would introduce heteroatomic elements .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the methoxyphenyl group. Oxazoles are known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique

Crystal Structure and Molecular Conformation

A study by (Banerjee et al., 2002) explored the crystal structure and molecular conformation of a compound similar to 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide. This compound, used as a potential antineoplastic agent, was analyzed using X-ray analysis and molecular orbital methods. The study revealed insights into the structural arrangement and bonding characteristics relevant to similar compounds.

Cytotoxic Activity in Cancer Research

Another research by (Hassan et al., 2014) focused on the synthesis of pyrazole and pyrazolopyrimidine derivatives, one of which is structurally related to this compound. These compounds were evaluated for their in vitro cytotoxic activity against cancer cells, highlighting the potential therapeutic applications of these chemical structures.

Synthesis and Chemical Transformation

Research by (Deady & Devine, 2006) demonstrated the synthesis and transformation of compounds, including derivatives of the aminonaphthyridinone class. This study is significant for understanding the chemical pathways and reactions involved in the synthesis of complex molecules like this compound.

Applications in Corrosion Inhibition

The study conducted by (Chaitra et al., 2016) involved synthesizing thiazole-based pyridine derivatives, which bear resemblance to the compound . These compounds were analyzed for their effectiveness as corrosion inhibitors, indicating a potential application in materials science and engineering.

Antineoplastic Activity

(Jungheim et al., 2006) explored the synthesis of compounds with NK-1 antagonist activity, which is relevant to antineoplastic therapies. This study underscores the importance of such chemical structures in the development of cancer treatment drugs.

Inhibitor of Met Kinase Superfamily

A paper by (Schroeder et al., 2009) discussed the discovery of compounds as selective inhibitors of the Met kinase superfamily, showing potential in cancer therapeutics. This research emphasizes the role of specific chemical structures in targeting key pathways in cancer cells.

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-22-14-4-2-13(3-5-14)16-15(20-11-23-16)17(21)19-10-12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXJIXWTFPGHAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2388572.png)

![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)

![6-chloro-N-{2-[(2,2,2-trifluoroethyl)amino]phenyl}pyridine-3-sulfonamide](/img/structure/B2388582.png)

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide](/img/structure/B2388583.png)